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2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Structure-Activity Relationship GPCR Ligand Design Chemical Biology

The 2,7-disubstituted thieno[3,2-d]pyrimidine scaffold exhibits steep, non-linear SAR, making precise chemotype sourcing critical for reproducible screening. This compound delivers a pharmacophorically defined baseline. - Neutral C7-phenyl group (Hammett σp = 0): ideal for systematic parallel library synthesis and SAR mapping. - Predicted CNS permeability (tPSA 76.2 Ų, XLogP3 4.3) supports neurological lead generation. - Unoxidized piperazine enables direct PI3K isoform profiling and comparison with piperazinone analogs.

Molecular Formula C23H22N4OS
Molecular Weight 402.52
CAS No. 1226430-38-1
Cat. No. B2356335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
CAS1226430-38-1
Molecular FormulaC23H22N4OS
Molecular Weight402.52
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
InChIInChI=1S/C23H22N4OS/c1-16-6-5-9-18(14-16)26-10-12-27(13-11-26)23-24-20-19(17-7-3-2-4-8-17)15-29-21(20)22(28)25-23/h2-9,14-15H,10-13H2,1H3,(H,24,25,28)
InChIKeyFGDOGQRDZAXDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one: Core Characteristics


2-[4-(3-Methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1226430-38-1) is a synthetic small molecule built on a thieno[3,2-d]pyrimidin-4(3H)-one core [1]. This scaffold is a recognized privileged structure in kinase inhibitor design [2]. The compound features a 3-methylphenylpiperazine moiety at the C2 position and a phenyl group at C7, a substitution pattern consistent with 2,7-disubstituted thieno[3,2-d]pyrimidines investigated for protein kinase inhibition and GPCR modulation [2][3]. Its molecular weight is 402.5 g/mol, with a computed XLogP3-AA of 4.3 and a topological polar surface area of 76.2 Ų [1].

Scaffold Kinase inhibitor design core
Modulation GPCR modulation research context
Profile CNS research property fit
Platform C7 SAR expansion baseline

Procurement Risk: Why In-Class Analogs Cannot Substitute


Substituting this specific compound with a close thieno[3,2-d]pyrimidine analog carries substantial scientific risk due to the non-linear structure-activity relationships (SAR) inherent to this scaffold. The 2,7-disubstitution pattern is pharmacophorically critical; the patent literature explicitly teaches that variations at these positions govern selectivity across protein kinases [1]. Furthermore, research on related (benzo)thienopyrimidinone series demonstrates that even conservative changes to the piperazine N4-substituent (e.g., phenyl vs. benzyl) can shift receptor subtype affinity [2]. Uncontrolled interchange may nullify target engagement, introduce off-target liabilities, or compromise a screening campaign's reproducibility .

N4 Substituent
Target: 3-methylphenylpiperazine
Analog: benzylpiperazine
Affinity profile may shift; reported >10-fold difference in related series.
C7 Substituent
Target: unsubstituted phenyl
Analog: 4-methoxy/4-methyl phenyl
Electronic baseline changes; kinase selectivity may not transfer directly.

Quantitative Differentiation Evidence


N-Aryl Substituent: 3-Methylphenyl vs. Benzylpiperazine

The target compound bears a 3-methylphenyl substituent on the piperazine ring, differentiating it from the closest commercial analog, 2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (C23H22N4OS, MW 402.52) [1]. In related (benzo)thienopyrimidinone series, phenylpiperazine and benzylpiperazine derivatives exhibit distinct 5-HT7 receptor binding profiles, with phenylpiperazine congeners generally showing higher affinity; for example, a phenylpiperazine derivative (C1) achieved Ki = 0.85 nM with 48-fold selectivity over 5-HT1AR, while benzylpiperazine analog B2 showed Ki = 9.08 nM (over 10-fold weaker) [2][3]. The 3-methyl group introduces steric and electronic modulation at the piperazine N4 position, which can further tune target selectivity [2].

N-Aryl Substituent
Reported
Phenylpiperazine Ki 0.85 nM vs. benzylpiperazine Ki 9.08 nM (related series); >10-fold affinity shift
Supports GPCR selectivity review; affinity context may vary.
Cross-study comparison; direct target data pending.
Structure-Activity Relationship GPCR Ligand Design Chemical Biology

C7-Phenyl Substituent: Unsubstituted vs. Electron-Donating Analogs

The C7-phenyl substituent of the target compound lacks electron-donating or withdrawing groups, in contrast to commercially listed analogs such as 7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one (CAS: 1226427-52-6, MW 432.54) and 7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 1226442-81-4, MW 414.52) . The 2,7-substituted thieno[3,2-d]pyrimidine patent (US 8,586,580) teaches that the C7 aryl group directly modulates kinase selectivity; electron-donating substituents can alter ATP-binding pocket interactions, potentially reducing potency against certain kinases while enhancing activity against others [1].

C7-Phenyl Substituent
Class-level
Unsubstituted phenyl (σp=0) vs. 4-methoxyphenyl (σp=-0.27), 4-methylphenyl (σp=-0.17)
Neutral electronic baseline; supports SAR expansion context.
Class-level inference from patent SAR.
Kinase Inhibitor Selectivity Medicinal Chemistry SAR Analysis

Physicochemical Profile: Lipophilicity vs. Pictilisib

The compound's computed XLogP3-AA of 4.3 and topological polar surface area (tPSA) of 76.2 Ų position it within favorable drug-like chemical space [1]. Compared to the clinically evaluated thieno[3,2-d]pyrimidine PI3K inhibitor Pictilisib (GDC-0941; MW 513.6, tPSA 106.6 Ų, cLogP ~2.5) [2], the target compound is more lipophilic and less polar, which may confer distinct membrane permeability characteristics and blood-brain barrier penetration potential, relevant for CNS target applications [3].

Lipophilicity vs. Pictilisib
Reported
XLogP 4.3 vs. 2.5; tPSA 76.2 vs. 106.6 Ų; ΔMW -111.1
Higher lipophilicity, lower polarity; may support CNS permeability research.
Computed properties; experimental confirmation needed.
Drug-likeness ADME Prediction Lead Optimization

Kinase Inhibition: Piperazine vs. Piperazinone Scaffolds

A 2020 SAR study demonstrated that piperazinone-containing thieno[3,2-d]pyrimidines are more potent and selective for PI3Kδ than their piperazine counterparts . While this study compared piperazinone to piperazine at the 6-position of the core, it establishes that the oxidation state and substitution of the piperazine ring critically impacts target potency. The target compound's piperazine moiety (unoxidized, N-aryl substituted at C2) represents a distinct chemotype that may exhibit different PI3K isoform selectivity profiles compared to piperazinone-based inhibitors like idelalisib .

Piperazine vs. Piperazinone
Class-level
Piperazinone > piperazine for PI3Kδ potency (qualitative SAR); piperazine represents unreduced chemotype
Supports oxidation-state selectivity benchmarking; assay context may differ.
No direct matched-pair IC50 available.
PI3Kδ Inhibition Kinase Selectivity Lead Discovery

Vendor Purity and Supply Consistency

The compound is supplied by AKSci (catalog 3882EM) at a specified minimum purity of 95% . In the research chemical supply landscape, documented purity specifications with batch-level quality assurance (SDS and COA available upon request) provide a verifiable baseline that generic, unspecified sources may not meet. This is particularly critical for thienopyrimidine compounds where trace impurities can confound biological assay results [1].

Vendor Purity
Specification review
Min. 95% (AKSci 3882EM); COA available
Documented purity supports screening reproducibility.
Batch-specific documentation recommended.
Chemical Procurement Quality Assurance Reproducibility

Research Application Scenarios


CNS GPCR Screening: 5-HT7 Ligand Discovery

Based on cross-study evidence that phenylpiperazine-substituted thienopyrimidinones exhibit high-affinity 5-HT7 receptor binding (Ki values reaching sub-nanomolar potency) [1], this compound is well-suited as a starting point for CNS receptor screening panels. Its moderate lipophilicity (XLogP3 = 4.3) and low tPSA (76.2 Ų) predict blood-brain barrier permeability, positioning it for neurological indication lead generation [2].

Kinase Profiling: PI3K Isoform Selectivity Benchmarking

The 2,7-disubstituted thieno[3,2-d]pyrimidine scaffold is patented for broad protein kinase inhibition [3]. This compound, with its unoxidized piperazine moiety at C2 and neutral phenyl at C7, serves as an ideal baseline chemotype for systematic PI3K isoform profiling and comparison against piperazinone-based inhibitors, where the oxidation state critically modulates potency .

Medicinal Chemistry: C7 Substituent SAR Platform

The unsubstituted C7-phenyl group provides a neutral electronic baseline (Hammett σp = 0) [4], making this compound the optimal precursor for parallel synthesis or library construction where C7 substitution effects (electron-donating, electron-withdrawing, steric) can be systematically mapped without pre-existing bias. Close analogs with 4-methoxyphenyl (σp = -0.27) or 4-methylphenyl (σp = -0.17) at C7 are commercially listed, enabling direct comparative SAR studies .

Chemical Probe Development: N4 Pharmacophore Mapping

The 3-methylphenyl substituent on the piperazine ring distinguishes this compound from the benzylpiperazine analog, where over 10-fold differences in 5-HT7 receptor affinity have been documented in related series [1]. This compound is appropriate for mapping the N4-substituent pharmacophore space across multiple GPCR and kinase targets, contributing to the development of selective chemical probes.

Application
Selection Property
Validation Focus
CNS GPCR screening studies
5-HT7 receptor binding profile
GPCR selectivity review, permeability context
Kinase isoform selectivity profiling
Piperazine oxidation state context
PI3K isoform selectivity review
C7 substituent SAR studies
Neutral electronic baseline (Hammett σp=0)
Substituent effect mapping
N4 pharmacophore mapping studies
3-methylphenyl vs benzyl context
Affinity shift across GPCR targets
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